molecular formula C24H19N3O2 B10976841 N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide CAS No. 438472-55-0

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10976841
CAS No.: 438472-55-0
M. Wt: 381.4 g/mol
InChI Key: PZKOKFALKGNSMF-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide, also known by its chemical formula C27H20N2O2, is a complex organic compound. It belongs to the quinoline class of molecules and contains both amide and carbonyl functional groups. The compound’s structure consists of a quinoline ring fused with a phenyl ring, along with a carbamide group attached to the phenyl moiety.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide. One common approach involves the condensation of 4-aminobenzamide with 4-methylbenzaldehyde, followed by cyclization to form the quinoline ring. The carbamoyl group is introduced through reaction with an isocyanate derivative.

Reaction Conditions: The synthesis typically proceeds under reflux conditions using appropriate solvents (such as ethanol or dichloromethane). Acidic or basic catalysts may be employed to facilitate the cyclization step. Precise reaction conditions depend on the specific synthetic pathway chosen.

Industrial Production: While industrial-scale production methods are not widely documented, laboratories and research facilities can synthesize this compound for scientific investigations.

Chemical Reactions Analysis

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide can participate in various chemical reactions:

    Oxidation: The carbonyl group is susceptible to oxidation, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The compound may undergo nucleophilic substitution reactions at the carbamide or quinoline nitrogen atoms.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction), strong acids or bases (for cyclization), and various nucleophiles (for substitution) are commonly used.

Scientific Research Applications

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential biological activity.

    Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.

    Industry: Its unique structure could be harnessed for materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action and relevant pathways.

Properties

CAS No.

438472-55-0

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O2/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)27-22)24(29)26-18-12-10-17(11-13-18)23(25)28/h2-14H,1H3,(H2,25,28)(H,26,29)

InChI Key

PZKOKFALKGNSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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